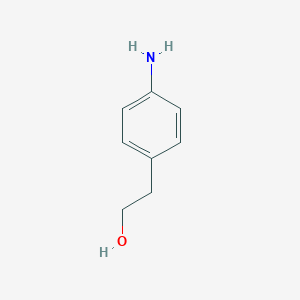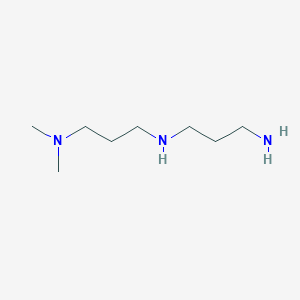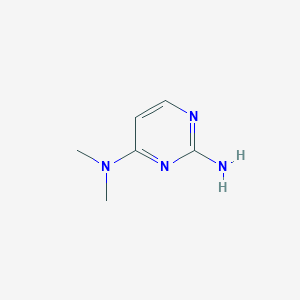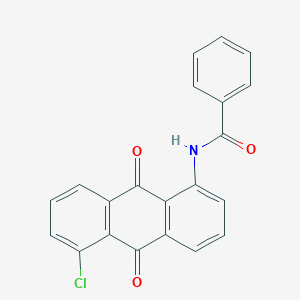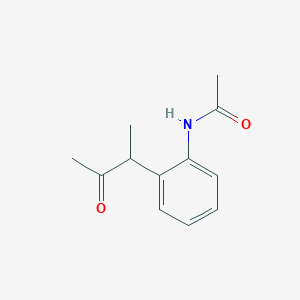![molecular formula C16H16N2O3 B086826 4-methoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide CAS No. 51771-21-2](/img/structure/B86826.png)
4-methoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide, also known as MMMA, is a synthetic compound that has been widely used in scientific research. It belongs to the class of benzamide derivatives and has been found to have potential therapeutic applications in various fields.
Mechanism Of Action
The exact mechanism of action of 4-methoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide is not fully understood. However, it has been proposed that 4-methoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide exerts its cytotoxic effects by inducing apoptosis in cancer cells. It has also been suggested that 4-methoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide may inhibit the activity of certain enzymes involved in the inflammatory response.
Biochemical And Physiological Effects
4-methoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide has been found to exhibit various biochemical and physiological effects. It has been shown to induce DNA damage and cell cycle arrest in cancer cells. 4-methoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide has also been found to modulate the expression of various genes involved in cell proliferation and apoptosis. In addition, 4-methoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide has been shown to reduce the production of reactive oxygen species and to inhibit the activity of certain enzymes involved in the inflammatory response.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 4-methoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide in lab experiments is its potent cytotoxic activity against cancer cells. This makes it a promising candidate for the development of new anti-cancer drugs. However, one of the limitations of using 4-methoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on 4-methoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide. One potential direction is to investigate its potential therapeutic applications in other diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to develop new formulations of 4-methoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide that can improve its solubility and bioavailability in vivo. Furthermore, the mechanism of action of 4-methoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide needs to be further elucidated to better understand its therapeutic potential.
Synthesis Methods
The synthesis of 4-methoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide involves the condensation reaction between 4-methoxybenzoyl chloride and 4-methoxyaniline in the presence of a base such as triethylamine. The resulting intermediate is then treated with an appropriate aldehyde to form the final product, 4-methoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide.
Scientific Research Applications
4-methoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide has been extensively studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. It has been found to exhibit potent cytotoxic activity against various cancer cell lines, including lung, breast, and colon cancer cells. 4-methoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide has also been found to possess anti-inflammatory properties and has been shown to inhibit the production of pro-inflammatory cytokines.
properties
CAS RN |
51771-21-2 |
|---|---|
Product Name |
4-methoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide |
Molecular Formula |
C16H16N2O3 |
Molecular Weight |
284.31 g/mol |
IUPAC Name |
4-methoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C16H16N2O3/c1-20-14-7-3-12(4-8-14)11-17-18-16(19)13-5-9-15(21-2)10-6-13/h3-11H,1-2H3,(H,18,19)/b17-11+ |
InChI Key |
FVFJLTPQIFBTGJ-GZTJUZNOSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)OC |
SMILES |
COC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)OC |
Pictograms |
Environmental Hazard |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



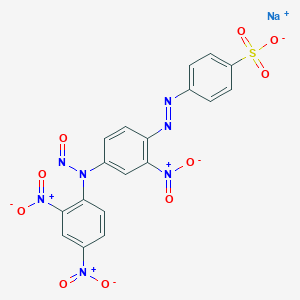
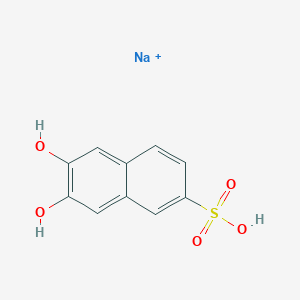
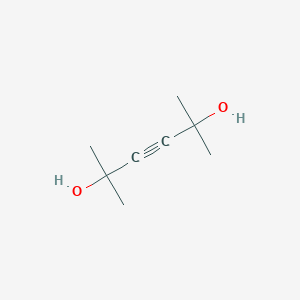
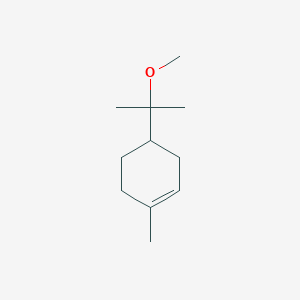
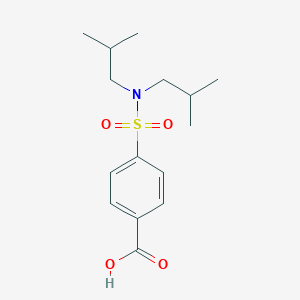
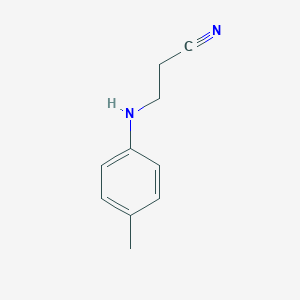
![1,4-Bis(1H-benzo[d]imidazol-2-yl)benzene](/img/structure/B86751.png)
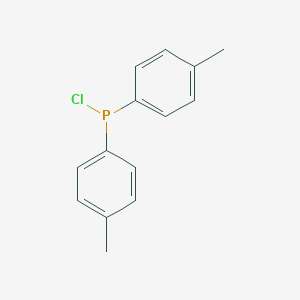
![6,7,9,10,12,13,20,21,23,24-Decahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosine](/img/structure/B86758.png)
